
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 8,9-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 8,9-dimethyl- is a heterocyclic compound that belongs to the class of benzimidazoquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a fused ring system combining benzimidazole and quinazoline moieties, with two methyl groups attached at the 8th and 9th positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazoquinazolines typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-phenylenediamine with quinazoline derivatives. The reaction conditions often include the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for such compounds may involve multi-step synthesis processes, starting from readily available raw materials. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
化学反应分析
Types of Reactions
Benzimidazoquinazolines can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alkyl derivatives.
科学研究应用
Chemistry: As intermediates in the synthesis of more complex molecules.
Biology: As probes for studying biological processes.
Medicine: As potential therapeutic agents for treating diseases such as cancer, infections, and neurological disorders.
Industry: As components in the development of new materials and chemical processes.
作用机制
The mechanism of action of benzimidazoquinazolines involves their interaction with specific molecular targets, such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some benzimidazoquinazolines have been shown to inhibit the activity of certain kinases, which are involved in cell signaling and proliferation.
相似化合物的比较
Similar Compounds
Benzimidazole: A simpler structure with a single benzimidazole ring.
Quinazoline: A compound with a quinazoline ring system.
Benzimidazoquinazoline: Compounds with different substituents or modifications on the benzimidazoquinazoline core.
Uniqueness
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 8,9-dimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 8,9-dimethyl groups may enhance its stability, solubility, or interaction with molecular targets compared to other similar compounds.
属性
CAS 编号 |
32700-93-9 |
|---|---|
分子式 |
C16H13N3O |
分子量 |
263.29 g/mol |
IUPAC 名称 |
8,9-dimethyl-6H-benzimidazolo[2,1-b]quinazolin-12-one |
InChI |
InChI=1S/C16H13N3O/c1-9-7-13-14(8-10(9)2)19-15(20)11-5-3-4-6-12(11)17-16(19)18-13/h3-8H,1-2H3,(H,17,18) |
InChI 键 |
WRHSWQOQEQPFCF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1C)N3C(=O)C4=CC=CC=C4N=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,5-Diphenyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14689031.png)

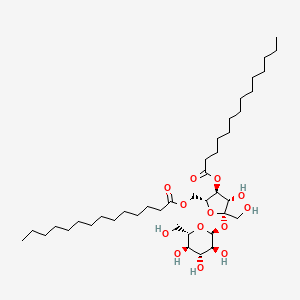
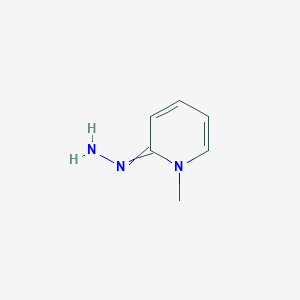

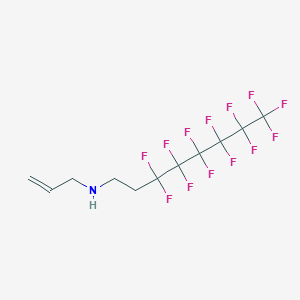
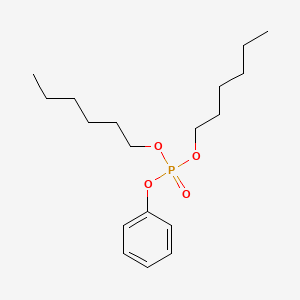
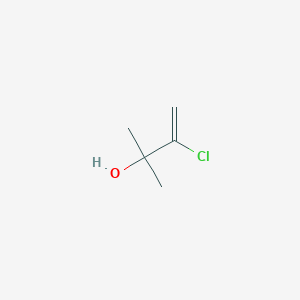




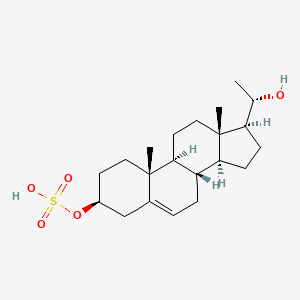
![Piceno[3,4-b]oxirene](/img/structure/B14689117.png)
